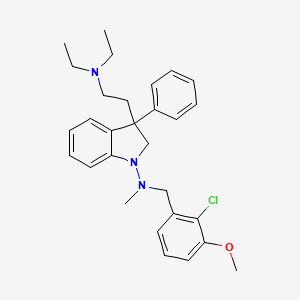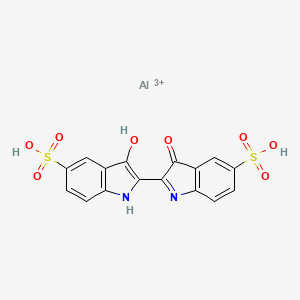
亮蓝FCF铝色淀
描述
CIIt belongs to the class of hydroxyindoline pigments and is known for its brilliant blue color, which is highly valued for its light fastness, tinting strength, and resistance to the effects of alkalis and acids.
科学研究应用
C.I. Food Blue 1-aluminum lake has a wide range of scientific research applications. In the field of chemistry, it is used as a pigment in printing inks, paints, and plastics. . In biology and medicine, C.I. Food Blue 1-aluminum lake is used for histological staining and cellular imaging. Its ability to bind to specific cellular components allows for the visualization of nucleic acids or proteins under a microscope. Additionally, the pigment is used in the food industry as a colorant for various products.
作用机制
Target of Action
C.I. Food Blue 1-Aluminum Lake, also known as C.I. Pigment Blue 63, is primarily used as a colorant in various applications . The primary targets of this compound are the substances it is intended to color, such as food, drugs, and cosmetics .
Mode of Action
The mode of action of C.I. Food Blue 1-Aluminum Lake is physical rather than biochemical. As a colorant, it imparts color to substances by reflecting and absorbing light at specific wavelengths . It is a blue powder that is insoluble in water and organic solvents, and its color properties are superior to Brilliant Blue in terms of light and heat resistance .
Action Environment
The action of C.I. Food Blue 1-Aluminum Lake is influenced by environmental factors such as light and heat. It has good light and heat resistance, which means its color properties remain stable under various conditions . Its insolubility in water and organic solvents also means that it remains stable in various solvents .
生化分析
Biochemical Properties
The biochemical properties of CIIt is known that it does not contain elemental aluminium, but in its oxide form or as Alumina .
Cellular Effects
C.I. Food Blue 1-Aluminum Lake may cause allergic reactions in sensitive individuals, including skin rashes, hives, or nasal congestion . It has also been linked to hyperactivity and behavior problems in children .
Molecular Mechanism
The molecular mechanism of CIIt is known that it is a synthetic dye produced by the condensation of 2-formylbenzenesulfonic acid and the appropriate aniline followed by oxidation .
Temporal Effects in Laboratory Settings
The temporal effects of CIIt is known that it is generally considered nontoxic and safe .
Dosage Effects in Animal Models
The effects of CIIt is known that it is generally considered nontoxic and safe .
Metabolic Pathways
The metabolic pathways that CIIt is known that it is a synthetic dye produced by the condensation of 2-formylbenzenesulfonic acid and the appropriate aniline followed by oxidation .
Transport and Distribution
The transport and distribution of CIIt is known that it is soluble in water .
Subcellular Localization
The subcellular localization of CIIt is known that it is soluble in water .
准备方法
The preparation of C.I. Food Blue 1-aluminum lake involves several synthetic routes and reaction conditions. One common method includes the use of crystalline inorganic salts and organic solvents. The process typically involves pigmenting crude vat blue RSN (industrially synthetic vat blue 4) in the presence of a crystalline inorganic salt and an organic solvent. After pigmenting, the salt and the inorganic solvent are removed by aqueous extraction under acidic pH . This method ensures the pigment’s applicability to both aqueous and solvent systems, providing excellent color performance, gloss, and rheological properties.
化学反应分析
C.I. Food Blue 1-aluminum lake undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, alkalis, and solvents. For instance, the pigment is highly resistant to acids and alkalis, making it suitable for use in various industrial applications . The major products formed from these reactions are typically stable blue compounds that retain their color and properties under different conditions.
相似化合物的比较
C.I. Food Blue 1-aluminum lake can be compared with other similar compounds, such as copper phthal
属性
IUPAC Name |
aluminum;2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O8S2.Al/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);/q;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHYHTBURMMHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O.[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10AlN2O8S2+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16521-38-3 | |
| Record name | C.I. Food Blue 1-aluminum lake | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016521383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Pigment Blue 63 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminium, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-1H-indole-5-sulfonic acid complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


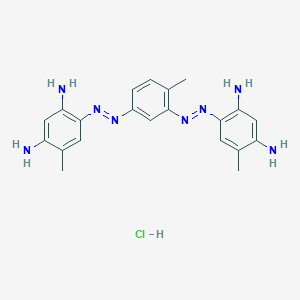
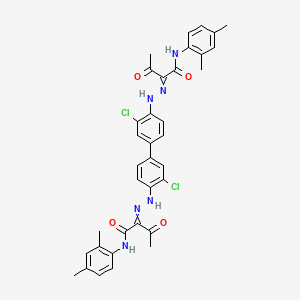

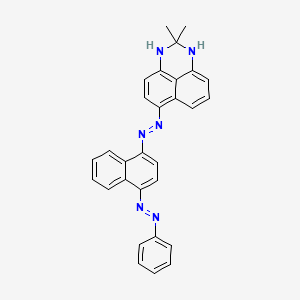

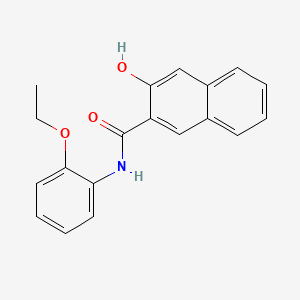
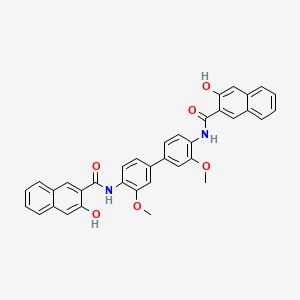
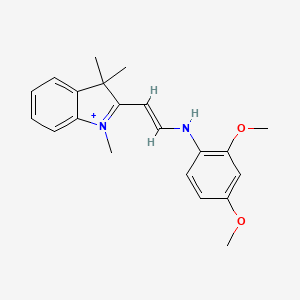
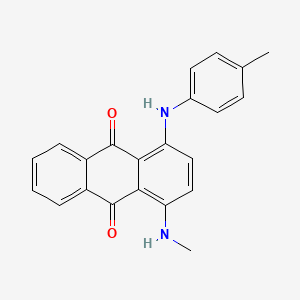

![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)
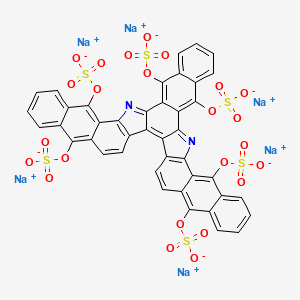
![Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride](/img/structure/B1668956.png)
